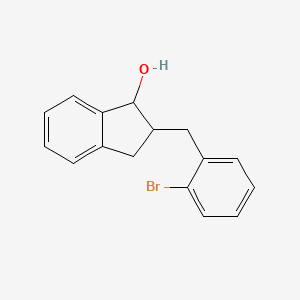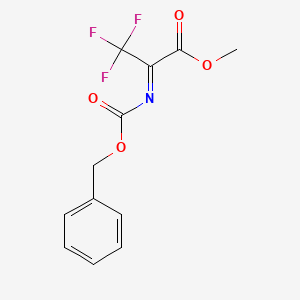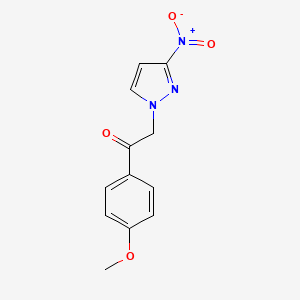
Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate, also known as 3-bromopyridin-2-ylmethylpiperidine-4-carboxylate, is a synthetic compound that is used in various scientific research applications. This compound has been studied for its potential biochemical and physiological effects, and has been found to have a wide range of applications in laboratory experiments. In
Scientific Research Applications
Methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate has been used in various scientific research applications. This compound has been studied for its potential as an antimicrobial agent, and has been found to be effective against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been studied for its potential as an antioxidant, and has been found to protect cells from oxidative damage. Furthermore, this compound has been studied for its potential as an anti-cancer agent, and has been found to inhibit the growth of certain cancer cells.
Mechanism of Action
The mechanism of action of methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, this compound may act as an inhibitor of certain transcription factors, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, this compound has been found to have antioxidant and neuroprotective effects. Furthermore, this compound has been found to have anti-diabetic and anti-hyperlipidemic effects.
Advantages and Limitations for Lab Experiments
Methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate has several advantages for laboratory experiments. This compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, this compound is relatively non-toxic, and has been found to have a wide range of potential applications. However, this compound does have some limitations for laboratory experiments. This compound can be difficult to purify, and can be difficult to store for long periods of time. Additionally, this compound is relatively expensive, and can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for the research of methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate. These include further research into the compound’s potential as an antimicrobial agent, antioxidant, anti-cancer agent, and anti-inflammatory agent. Additionally, further research into the compound’s potential as an anti-diabetic and anti-hyperlipidemic agent is warranted. Furthermore, further research into the compound’s mechanism of action, as well as its potential toxicological and pharmacological effects, is needed. Finally, further research into the compound’s potential as a drug delivery system is needed.
Synthesis Methods
Methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate can be synthesized through a three-step process. The first step involves the reaction of 4-methylpiperidine-1-carboxylic acid with Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylateine-2-yl bromide to produce 4-methylpiperidine-1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)carboxylic acid. In the second step, this acid is then reacted with methylmagnesium bromide to produce 4-methylpiperidine-1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)methyl ester. Finally, this ester is reacted with sodium hydroxide to produce methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate.
properties
IUPAC Name |
methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLDPXRIVIUGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)











![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)